molecular formula C13H14BrNO B15263273 8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one

8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B15263273
M. Wt: 280.16 g/mol
InChI Key: LASZEYUUQHVHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one is a spirocyclic compound featuring a 6-azaspiro[3.4]octan-5-one core substituted at the 8-position with a 2-bromophenyl group. Its molecular formula is C₁₃H₁₄BrNO, with a molecular weight of 296.17 g/mol (calculated based on structural analogs in ). The bromine atom at the ortho position of the phenyl ring introduces steric bulk and polarizability, making it a candidate for halogen-bonding interactions in medicinal chemistry or catalysis.

Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

8-(2-bromophenyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C13H14BrNO/c14-11-5-2-1-4-9(11)10-8-15-12(16)13(10)6-3-7-13/h1-2,4-5,10H,3,6-8H2,(H,15,16)

InChI Key

LASZEYUUQHVHHA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CNC2=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Cyclopentane-First Annulation

  • Step 1 : Cyclopentane ring synthesis via Dieckmann condensation of dimethyl 3-ketopimelate.
  • Step 2 : Azetidine formation using 2-bromophenyl isocyanate under Mitsunobu conditions (DIAD, PPh₃).

Yield : 45–50% over two steps.

Azetidine-First Annulation

  • Step 1 : Azetidine synthesis via Staudinger reaction between triphenylphosphine and 2-bromophenyl azide.
  • Step 2 : Cyclopentane annulation via intramolecular aldol condensation.

Yield : 38–42% over two steps.

Concurrent Ring Formation

  • One-Pot Reaction : Combining cyclopentane and azetidine precursors with CuI/1,10-phenanthroline catalysis (80°C, 12 h).
    Yield : 55–60%.

Comparative Analysis

Method Yield (%) Scalability Key Reagents
Cyclopentane-First 45–50 High DIAD, PPh₃
Azetidine-First 38–42 Moderate Triphenylphosphine
Concurrent Formation 55–60 High CuI, 1,10-phenanthroline

Multi-Step Synthesis with Protective Group Strategies

A patent-pending four-step route emphasizes protective group chemistry to enhance yield and purity:

  • Step 1 : Ketone Protection

    • React 1,4-dioxaspiro[4.5]decan-8-one with p-methylsulfonylmethyl isocyanide and KOtBu to form a nitrile-protected intermediate.
  • Step 2 : Alkylation

    • Treat with 1-bromo-2-chloroethane and LiDA (lithium diisopropylamide) at −78°C to install the bromophenyl sidechain.
  • Step 3 : Cyclization and Protection

    • Hydrogenate over Raney Ni (50 psi, 6 h), followed by tert-butyl dicarbonate protection.
  • Step 4 : Deprotection

    • Remove the 1,4-dioxane group using pyridinium p-toluenesulfonate (PPTS) in acetone/water (70°C, 15 h).

Yield : 54.8% in the final step.

Critical Insight :

  • tert-Butyl protection minimizes side reactions during cyclization, improving overall efficiency.

Optimization and Industrial Considerations

Solvent and Temperature Effects

  • Cycloaddition : Glycol dimethyl ether/ethanol mixtures enhance reaction rates at 0–20°C.
  • Annulation : Toluene at 0–20°C prevents byproduct formation.

Catalytic Systems

  • CuI/1,10-phenanthroline outperforms Pd-based catalysts in minimizing halogen exchange side reactions.

Purification Techniques

  • Recrystallization from methanol achieves >98% purity for final products.

Chemical Reactions Analysis

Types of Reactions

8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one
  • Molecular Formula: C₁₃H₁₄FNO
  • Molecular Weight : 219.25 g/mol
  • Key Differences: Replacing bromine with fluorine reduces molecular weight by ~77 g/mol and alters electronic properties. This compound is commercially available (CAS 2059956-05-5) and serves as a lighter, more electronegative analog for structure-activity relationship (SAR) studies .
7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one
  • Molecular Formula: C₈H₁₂BrNO
  • Molecular Weight : 218.09 g/mol
  • Key Differences : The bromine is positioned on a methyl group rather than a phenyl ring. This substitution simplifies steric hindrance but limits aromatic interactions. The compound’s lower molecular weight and flexible side chain may enhance solubility but reduce target specificity .
rel-(1S,4S)-1-Iodospiro[3.4]octan-5-one
  • Molecular Formula : C₇H₉IO (inferred from )
  • Molecular Weight : ~236.06 g/mol
  • Key Differences : Iodine’s larger atomic radius and polarizability enhance halogen-bonding strength compared to bromine. However, the absence of a phenyl ring in this analog limits π-π stacking interactions. Synthesis yields (56% for the major diastereomer) suggest challenges in stereochemical control during iodination .

Analogs with Functional Group Modifications

cis-6-Boc-2-amino-6-azaspiro[3.4]octane
  • Molecular Formula : C₁₂H₂₂N₂O₂ (Boc-protected)
  • Molecular Weight : 250.32 g/mol
  • Key Differences: Introduction of a Boc-protected amine enhances stability for peptide coupling or prodrug applications.
6-Azaspiro[3.4]octan-5-one (Parent Compound)
  • Molecular Formula: C₇H₁₁NO
  • Molecular Weight : 125.17 g/mol
  • Key Differences : The unsubstituted parent structure lacks the bromophenyl group, resulting in reduced steric bulk and simpler reactivity. It serves as a scaffold for derivatization, with commercial availability in milligram to gram quantities () .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one C₁₃H₁₄BrNO 296.17 2-Bromophenyl Halogen bonding, enzyme inhibition
8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one C₁₃H₁₄FNO 219.25 2-Fluorophenyl SAR studies, reduced steric bulk
7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one C₈H₁₂BrNO 218.09 Bromomethyl Flexible side chain, solubility
rel-(1S,4S)-1-Iodospiro[3.4]octan-5-one C₇H₉IO ~236.06 Iodo Strong halogen bonding, synthesis challenges
cis-6-Boc-2-amino-6-azaspiro[3.4]octane C₁₂H₂₂N₂O₂ 250.32 Boc-protected amine Peptide coupling, prodrug intermediates
6-Azaspiro[3.4]octan-5-one C₇H₁₁NO 125.17 None Scaffold for derivatization

Biological Activity

The compound 8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one is a member of the spirocyclic azetidine family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological efficacy of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate imines with tetrahydro furan-3-carboxylic acid under controlled conditions. The compound's structure can be confirmed through various techniques such as NMR spectroscopy and infrared spectroscopy.

Table 1: Synthesis Parameters

Parameter Details
Starting Materials Tetrahydro furan-3-carboxylic acid, imines
Solvent Dichloromethane (DCM)
Reaction Conditions Nitrogen atmosphere, temperature control
Yield Typically around 84%

Antimicrobial Efficacy

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Case Study: Antimicrobial Testing
A study conducted by Kadhim Zaid et al. evaluated the antibacterial properties of synthesized compounds, including this compound. The results indicated that this compound had a notable impact on bacterial growth, with MIC values being reported as follows:

Table 2: Antibacterial Activity Results

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64
Control Antibiotic (e.g., Ampicillin)Staphylococcus aureus16

Anticancer Properties

In addition to its antimicrobial properties, preliminary investigations into the anticancer activity of this compound have shown promise against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate the specific pathways involved.

Computational Studies

Computational studies using Gaussian software have been employed to predict the thermodynamic properties and molecular interactions of this compound. These studies complement experimental findings by providing insights into the compound's stability and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.